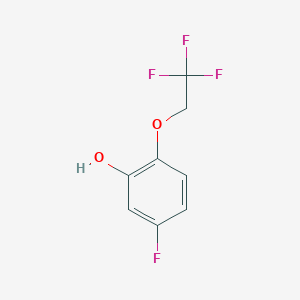
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is an organic compound characterized by the presence of fluorine atoms and a trifluoroethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol can be achieved through the reaction of phenol with trifluoroethanol under alkaline conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to catalyze the formation of the trifluoroethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenol ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of substituted phenols.
Scientific Research Applications
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, influencing biological pathways. The trifluoroethoxy group can also affect the compound’s solubility and stability, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)phenol
- 3-(2,2,2-Trifluoroethoxy)phenol
- 5-Fluoro-2-(trifluoromethyl)phenol
Uniqueness
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is unique due to the combination of fluorine atoms and the trifluoroethoxy group, which imparts distinct chemical and physical properties.
Biological Activity
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential applications in cancer therapy and other diseases.
Chemical Structure and Properties
This compound features a phenolic ring with a fluorine atom and a trifluoroethoxy group. The presence of these functional groups enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluorine atom and the trifluoroethoxy group contribute to the compound's reactivity and stability, allowing it to form complexes with biomolecules that can influence cellular processes.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study involving derivatives of this compound showed significant cytotoxic effects against glioblastoma cell lines. The compounds exhibited IC50 values indicating their effectiveness in reducing cell viability:
| Compound | IC50 (µM) | % Cell Death |
|---|---|---|
| 5b | 10.14 | 51.58 |
| 5d | 8.14 | 50.12 |
| 5m | 10.48 | 53.65 |
These findings suggest that modifications in the molecular structure can lead to enhanced cytotoxicity against cancer cells .
Case Studies
Case Study 1: Anti-Cancer Activity
A series of studies have demonstrated that derivatives of this compound induce apoptosis in cancer cells. In vitro assays showed that compounds containing the trifluoroethoxy group significantly increased cell death rates compared to their non-fluorinated counterparts. This effect was further confirmed through DNA fragmentation assays that indicated substantial damage to cancer cell DNA .
Case Study 2: Anti-Diabetic Potential
In vivo studies using genetically modified Drosophila melanogaster models revealed that certain derivatives significantly lowered glucose levels, suggesting potential anti-diabetic properties. Compounds such as 5d and 5f exhibited better anti-diabetic activity compared to other synthesized compounds .
Comparative Biological Activity
The biological activity of this compound can be compared with other fluorinated compounds known for their medicinal properties:
These comparisons highlight the importance of trifluoromethyl groups in enhancing the efficacy of pharmaceutical compounds.
Properties
Molecular Formula |
C8H6F4O2 |
|---|---|
Molecular Weight |
210.13 g/mol |
IUPAC Name |
5-fluoro-2-(2,2,2-trifluoroethoxy)phenol |
InChI |
InChI=1S/C8H6F4O2/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3,13H,4H2 |
InChI Key |
YFDWJOXJTKUILT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















